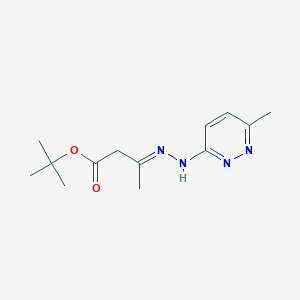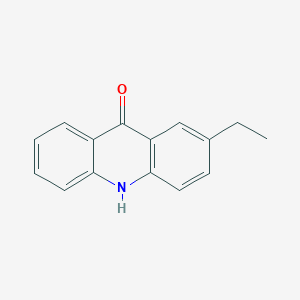
2-Ethyl-acridone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-acridone is an organic compound belonging to the acridone family, which is characterized by a tricyclic structure with a carbonyl group at the 9-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Ethyl-acridone can be synthesized through several methods. One common approach involves the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with aniline derivatives in the presence of a copper catalyst. The resulting 2-arylamino benzoic acids undergo cyclization using polyphosphoric acid (PPA) to yield acridone derivatives .
Industrial Production Methods: Industrial production of this compound typically involves the same Ullmann condensation and cyclization reactions but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and reduce reaction times . This method offers a greener alternative by minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-acridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyacridone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the acridone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Acridone N-oxide derivatives.
Reduction: Hydroxyacridone derivatives.
Substitution: Halogenated or nitro-substituted acridone derivatives.
Aplicaciones Científicas De Investigación
2-Ethyl-acridone has been extensively studied for its applications in various scientific fields:
Mecanismo De Acción
The mechanism of action of 2-Ethyl-acridone primarily involves DNA intercalation, where the planar structure of the compound allows it to insert between DNA base pairs. This intercalation disrupts DNA replication and transcription processes, leading to cell death. Additionally, this compound can inhibit enzymes such as topoisomerase and telomerase, further contributing to its anticancer properties .
Comparación Con Compuestos Similares
Acridone: The parent compound with a similar tricyclic structure but without the ethyl group.
Quinacridone: A related compound used as a pigment with a similar planar structure.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness of 2-Ethyl-acridone: this compound stands out due to its specific substitution pattern, which enhances its pharmacological properties and makes it a valuable compound for scientific research and industrial applications. Its ability to intercalate DNA and inhibit key enzymes makes it a promising candidate for drug development .
Propiedades
Fórmula molecular |
C15H13NO |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
2-ethyl-10H-acridin-9-one |
InChI |
InChI=1S/C15H13NO/c1-2-10-7-8-14-12(9-10)15(17)11-5-3-4-6-13(11)16-14/h3-9H,2H2,1H3,(H,16,17) |
Clave InChI |
ZPKGRHWSHUCFPO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14467715.png)
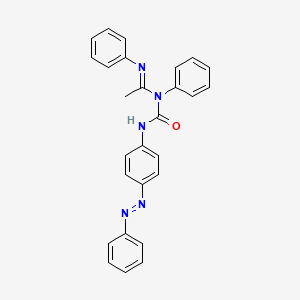
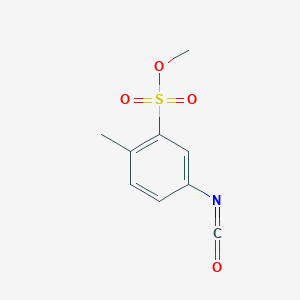
![N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine](/img/structure/B14467720.png)
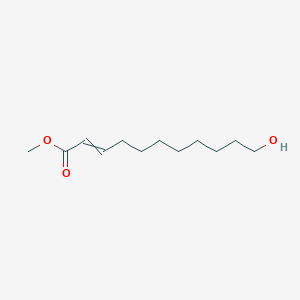
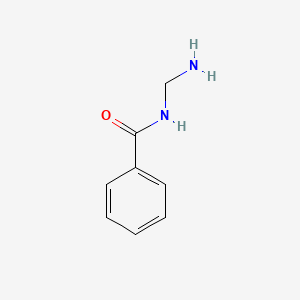
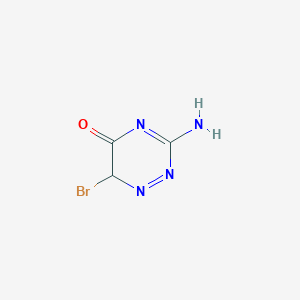
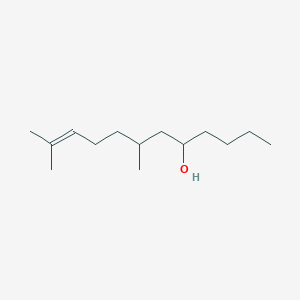
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one](/img/structure/B14467746.png)
![5H-Imidazo[2,1-a]isoindol-5-one](/img/structure/B14467748.png)
![1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]-](/img/structure/B14467749.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine](/img/structure/B14467750.png)
